N-(2-Amino-1H-benzimidazol-1-yl)formamide
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Overview
Description
N-(2-Amino-1H-benzo[d]imidazol-1-yl)formamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1H-benzo[d]imidazol-1-yl)formamide typically involves the reaction of 2-aminobenzimidazole with formic acid or formamide under controlled conditions. One common method includes the refluxing of 2-aminobenzimidazole with formic acid in the presence of a catalyst, such as acetic acid, to yield the desired product . Another approach involves the use of formamide as a reagent, where the reaction is carried out under elevated temperatures to facilitate the formation of the formamide derivative .
Industrial Production Methods
Industrial production of N-(2-Amino-1H-benzo[d]imidazol-1-yl)formamide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1H-benzo[d]imidazol-1-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.
Substitution: The amino and formamide groups can participate in substitution reactions, where other functional groups replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-Amino-1H-benzo[d]imidazol-1-yl)formamide oxides, while substitution reactions can produce various substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
N-(2-Amino-1H-benzo[d]imidazol-1-yl)formamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-Amino-1H-benzo[d]imidazol-1-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: A precursor to N-(2-Amino-1H-benzo[d]imidazol-1-yl)formamide, known for its antimicrobial and anticancer properties.
Benzimidazole: The parent compound of the benzimidazole class, widely studied for its diverse biological activities.
N-(1H-Benzo[d]imidazol-2-yl)formamide: A closely related compound with similar chemical properties but different biological activities.
Uniqueness
N-(2-Amino-1H-benzo[d]imidazol-1-yl)formamide is unique due to the presence of both amino and formamide groups, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C8H8N4O |
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Molecular Weight |
176.18 g/mol |
IUPAC Name |
N-(2-aminobenzimidazol-1-yl)formamide |
InChI |
InChI=1S/C8H8N4O/c9-8-11-6-3-1-2-4-7(6)12(8)10-5-13/h1-5H,(H2,9,11)(H,10,13) |
InChI Key |
JAKRNJFXKKQYIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2NC=O)N |
Origin of Product |
United States |
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